molecular formula C7H9KO6S B1222031 4-Hydroxy-3-methoxybenzenesulfonic acid CAS No. 7134-11-4

4-Hydroxy-3-methoxybenzenesulfonic acid

Cat. No. B1222031
Key on ui cas rn: 7134-11-4
M. Wt: 260.31 g/mol
InChI Key: UZXRQGSKGNYWCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132111B2

Procedure details

A solution of guaiacolsulfonic acid in sulfuric acid was prepared. Water in the recirculating water bath was heated to 65 degrees Centigrade. The weight of available stock guaiacol, purified reagent, that contained 1.63 moles of guaiacol was calculated. The amount of available stock of sulfuric acid NF that contained 3.41 moles of sulfuric acid was calculated. A 1 liter Corning Pyrix bottle No. 1395 was placed on the Mettler PG-5002-S balance. A 600 mL beaker was filled with approximately 400 mL guaiacol, purified reagent from the available stock bottle. A quantity of 1.63 moles of guaiacol as guaiacol, purified reagent by weight from the beaker was added to the bottle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.63 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
1.63 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.41 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
guaiacolsulfonic acid

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[S:10](=O)(=[O:13])([OH:12])[OH:11]>O>[CH3:9][O:8][C:1]1[CH:7]=[C:6]([S:10]([OH:13])(=[O:12])=[O:11])[CH:5]=[CH:4][C:2]=1[OH:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.63 mol
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Step Four
Name
Quantity
1.63 mol
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Step Five
Name
Quantity
3.41 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The weight of available stock guaiacol, purified reagent, that
CUSTOM
Type
CUSTOM
Details
purified reagent from the available stock bottle
ADDITION
Type
ADDITION
Details
was added to the bottle

Outcomes

Product
Name
guaiacolsulfonic acid
Type
product
Smiles
COC=1C=C(C=CC1O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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